molecular formula C10H11F2N B13249451 N-[(2,5-difluorophenyl)methyl]cyclopropanamine

N-[(2,5-difluorophenyl)methyl]cyclopropanamine

Cat. No.: B13249451
M. Wt: 183.20 g/mol
InChI Key: ZYKQWILYFGTECA-UHFFFAOYSA-N
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Description

N-[(2,5-Difluorophenyl)methyl]cyclopropanamine is a cyclopropylamine derivative featuring a 2,5-difluorobenzyl substituent. The 2,5-difluorophenyl group is a critical pharmacophore, often employed to enhance binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H11F2N/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2

InChI Key

ZYKQWILYFGTECA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,5-difluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropanamine moiety can influence its overall reactivity and stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(2,5-difluorophenyl)methyl]cyclopropanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 2,5-difluorophenyl C₁₀H₁₁F₂N 183.20 (estimated) High electronegativity, improved metabolic stability, rigid conformation Kinase inhibitors (e.g., TRK inhibitors)
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-nitrophenyl C₁₀H₁₂N₂O₂ 192.21 Reactive nitro group, limited toxicity data Laboratory research (no therapeutic use cited)
N-[(2,5-Dimethoxyphenyl)methyl]cyclopropanamine 2,5-dimethoxyphenyl C₁₂H₁₇NO₂ 207.27 Electron-donating methoxy groups, higher lipophilicity Unspecified (structural analog in synthetic chemistry)
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine Heterocyclic pyrazolylmethyl C₉H₁₅N₃ 165.24 (estimated) Enhanced solubility via heterocycle, discontinued availability Discontinued research compound
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine 3,5-difluorophenyl C₁₃H₁₀Br₂F₂N₂ 393.03 Positional isomerism (3,5- vs. 2,5-F), impacts electronic profile and binding Intermediate in kinase inhibitor synthesis

Key Findings :

Substituent Effects: Fluorine vs. Nitro: The 2,5-difluorophenyl group offers superior metabolic stability compared to the nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine, which may generate reactive metabolites . Fluorine vs. Positional Isomerism: The 2,5-difluoro substitution (target compound) vs. 3,5-difluoro () alters electronic distribution, affecting interactions with hydrophobic binding pockets .

Physicochemical Properties :

  • The target compound’s molecular weight (183.20 g/mol) is lower than its nitro and methoxy analogs, favoring better bioavailability.
  • Fluorinated derivatives generally exhibit lower logP values than methoxy-substituted compounds, enhancing aqueous solubility .

Pharmacological Relevance :

  • The 2,5-difluorophenyl motif is critical in TRK inhibitors (e.g., ’s compound), where it enhances kinase binding and resistance to oxidative metabolism .
  • Pyrazolylmethyl analogs () were discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetics .

Safety and Handling :

  • Nitro-substituted analogs carry precautionary statements due to undefined toxicity, whereas fluorinated compounds prioritize handling for electrostatic hazards .

Biological Activity

N-[(2,5-difluorophenyl)methyl]cyclopropanamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. The compound, characterized by the molecular formula C10H11F2N, includes a cyclopropane ring and a difluorophenyl substituent, which may enhance its interactions with biological macromolecules.

PropertyValue
Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
IUPAC Name This compound
InChI Key ZYKQWILYFGTECA-UHFFFAOYSA-N
Canonical SMILES C1CC1NCC2=C(C=CC(=C2)F)F

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, potentially modulating various biochemical pathways. Preliminary studies suggest that it may influence neurotransmitter systems, which are crucial in conditions like anxiety and depression.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Interaction : The compound may interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Pharmacological Potential : It has been explored for its anti-inflammatory and anticancer properties, highlighting its versatility as a pharmaceutical agent.
  • Chemical Synthesis : As a building block in organic synthesis, it aids in the development of more complex molecules for various applications in medicinal chemistry.

Case Studies

  • Neuropharmacology Study : A study investigating the effects of this compound on anxiety-like behaviors in rodent models showed promising results. The compound demonstrated anxiolytic effects at specific dosages, indicating its potential as a therapeutic agent for anxiety disorders.
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. This effect is attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key comparisons:

Compound NameStructural FeaturesUnique Biological Activity
This compoundCyclopropane ring with difluorophenylModulates neurotransmitter systems
N-[(2,4-difluorophenyl)methyl]cyclopropanamineCyclopropane ring with different fluorine placementPotential antidepressant effects
2-(3,4-Difluorophenyl)cyclopropanamineSimilar cyclopropane structureEnhanced lipophilicity affecting receptor binding

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